

# A Comprehensive Review of Drimane Sesquiterpenoids from Penicillium: Isolation, Bioactivity, and Biosynthesis

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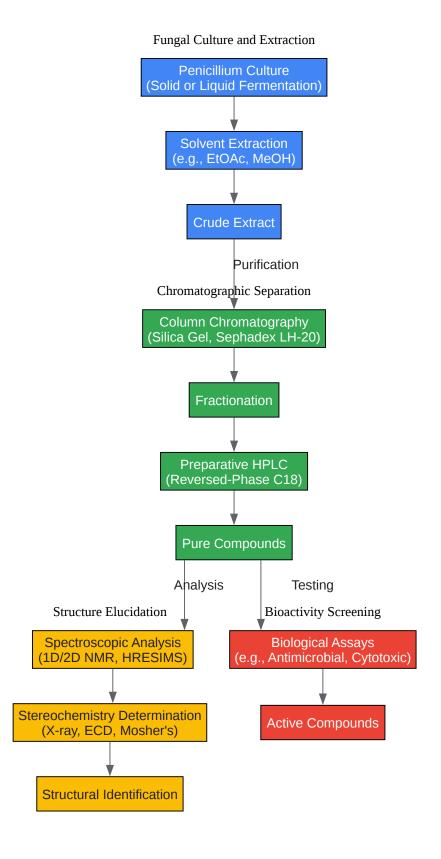
A Technical Guide for Researchers and Drug Development Professionals

The fungal genus Penicillium is a well-established prolific source of structurally diverse and biologically active secondary metabolites. Among these, drimane sesquiterpenoids have garnered significant attention for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. This technical guide provides a comprehensive review of drimane sesquiterpenoids isolated from Penicillium, with a focus on their chemical diversity, biological activities, and biosynthetic pathways. Detailed experimental protocols for isolation and characterization are also provided, along with a summary of quantitative data to facilitate comparative analysis.

# Isolation and Purification of Drimane Sesquiterpenoids

The isolation of drimane sesquiterpenoids from Penicillium cultures typically involves a multistep process combining extraction and various chromatographic techniques. A general workflow for this process is outlined below.





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**Figure 1.** General workflow for the isolation and characterization of drimane sesquiterpenoids.



## **Experimental Protocols**

- 1. Fungal Cultivation and Extraction:Penicillium species are cultured on a suitable medium, such as Potato Dextrose Broth (PDB) or rice solid medium, for several weeks. The fungal culture is then extracted with an organic solvent like ethyl acetate (EtOAc) or methanol (MeOH) to obtain a crude extract containing the secondary metabolites.
- 2. Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification.
- Column Chromatography: Initial fractionation is often performed on a silica gel column with a gradient of solvents (e.g., hexane-EtOAc or CH<sub>2</sub>Cl<sub>2</sub>-MeOH). Gel filtration chromatography using Sephadex LH-20 is also commonly employed to separate compounds based on size.
- High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is typically achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile-water or methanol-water as the mobile phase.
- 3. Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,
   HMBC) NMR experiments are conducted to establish the planar structure of the molecule.
- Stereochemistry Determination: The absolute configuration is determined using techniques such as X-ray crystallography, electronic circular dichroism (ECD) spectroscopy, and Mosher's method.[1][2][3][4][5]

# Bioactive Drimane Sesquiterpenoids from Penicillium

A variety of drimane sesquiterpenoids with diverse biological activities have been isolated from different Penicillium species. The following tables summarize the quantitative data for some of these compounds.



**Antimicrobial and Antifungal Activity** 

Compound	Producing Organism	Activity	Target Organism	MIC (μg/mL)	Reference
Purpuride D	Penicillium sp. ZZ1283	Antibacterial	Staphylococc us aureus (MRSA)	4	[4][6]
Antibacterial	Escherichia coli	3	[4][6]		
Antifungal	Candida albicans	8	[4][6]	_	
Purpurides E & F	Penicillium minioluteum ZZ1657	Antibacterial	S. aureus (MRSA), E. coli	3-12	[7]
Antifungal	C. albicans	3-12	[7]		
Spinulactone s A, E, F	Penicillium spinulosum 9-1	Antifungal	Fusarium graminearum	6.25-25	[8][9]

# **Cytotoxic Activity**



Compound	Producing Organism	Cell Line	IC50 (μM)	Reference
Purpuride G	Penicillium minioluteum ZZ1657	Human glioma U251	4.49	[7]
Human glioma U87MG	10.9	[7]		
Chrysoride A	Penicillium chrysogenum LD-201810	Human hepatoma HepG2	28.9	[6]
Human cervical cancer HeLa	35.6	[6]		
Berkedrimane B	Talaromyces minioluteus (Penicillium minioluteum)	Various	Weak activity	[2]
Minioluteumide A	Talaromyces minioluteus (Penicillium minioluteum)	Various	Weak activity	[2]
Minioluteumide E	Talaromyces minioluteus (Penicillium minioluteum)	Various	Weak activity	[2]
12- hydroxyalbrassitr iol, drim-8(12)- en-6 $\beta$ ,7 $\alpha$ , 9 $\alpha$ ,11- tetraol, drim- 6,8(12)-dien- 9 $\alpha$ ,11-diol	Penicillium sp.	Five human cancer cell lines	Not specified	[10]



**Enzyme Inhibitory and Other Activities** 

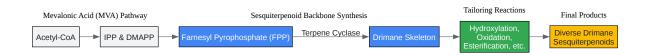
Compound	Producing Organism	Activity	Target	Inhibition/Ef fect	Reference
Unnamed Drimane Sesquiterpen e	Penicillium sp. TW58-16	α- Glucosidase Inhibition	α- Glucosidase	35.4% inhibition	[1][3]
Compound 5	Penicillium sp. TW58-16	Anti- inflammatory	Nitric Oxide (NO) release in RAW264.7 cells	Significant inhibition	[1][3]
Spinulactone C	Penicillium spinulosum 9-1	Proangiogeni c	Transgenic zebrafish	Significant in vivo activity	[8][9]
Anti-gastric aging	In vitro model	Obvious effect	[8]		

## **Biosynthesis of Drimane Sesquiterpenoids**

The biosynthesis of drimane sesquiterpenoids originates from the mevalonic acid (MVA) pathway in fungi, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[11] These precursors are then used to form the C15 farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.[11]

The key step in drimane biosynthesis is the cyclization of FPP, catalyzed by a terpene cyclase, to form the characteristic bicyclic drimane skeleton.[11][12] Subsequent modifications, such as hydroxylations, oxidations, and esterifications, are carried out by tailoring enzymes like cytochrome P450 monooxygenases and acyltransferases, leading to the vast structural diversity of drimane sesquiterpenoids.[11][13] While the complete biosynthetic gene clusters for drimane sesquiterpenoids in Penicillium are yet to be fully elucidated, studies in the closely related genus Aspergillus have provided significant insights into this process.[13][14][15]





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Figure 2. Generalized biosynthetic pathway of drimane sesquiterpenoids in fungi.

### Conclusion

Penicillium species are a rich and valuable source of drimane sesquiterpenoids with a wide array of potentially therapeutic biological activities. The continued exploration of these fungi, coupled with modern analytical and genomic techniques, holds great promise for the discovery of new lead compounds for drug development. The methodologies and data presented in this guide serve as a resource for researchers in natural product chemistry, mycology, and pharmacology to further investigate and harness the potential of these fascinating fungal metabolites.

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